
Chloro(naphthalen-1-yl)diphenylsilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chloro(naphthalen-1-yl)diphenylsilane is a chemical compound with the molecular formula C22H17ClSi. It is a silane derivative where a chlorine atom is bonded to a silicon atom, which is also bonded to a naphthalene ring and two phenyl groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Chloro(naphthalen-1-yl)diphenylsilane typically involves the reaction of naphthalene-1-boronic acid with chlorodiphenylsilane in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction mixture is heated to a temperature range of 80-100°C for several hours to ensure complete conversion .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of high-throughput screening techniques can help in identifying the best catalysts and reaction conditions for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions
Chloro(naphthalen-1-yl)diphenylsilane can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines, alcohols, or thiols.
Oxidation Reactions: The compound can be oxidized to form silanols or siloxanes.
Reduction Reactions: Reduction can lead to the formation of silanes with different substituents.
Common Reagents and Conditions
Substitution: Reagents like sodium alkoxides or amines in the presence of a base such as triethylamine.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of naphthalen-1-yl-diphenylsilanol or naphthalen-1-yl-diphenylsilane derivatives.
Oxidation: Formation of silanols or siloxanes.
Reduction: Formation of silanes with different substituents.
Aplicaciones Científicas De Investigación
Chloro(naphthalen-1-yl)diphenylsilane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of organosilicon compounds and as a reagent in various organic transformations.
Biology: Potential use in the development of silicon-based biomaterials and drug delivery systems.
Medicine: Investigated for its potential use in the synthesis of silicon-containing pharmaceuticals.
Industry: Used in the production of advanced materials such as polymers and coatings
Mecanismo De Acción
The mechanism by which Chloro(naphthalen-1-yl)diphenylsilane exerts its effects involves the interaction of the silicon atom with various molecular targets. The silicon atom can form strong bonds with oxygen, nitrogen, and carbon atoms, leading to the formation of stable compounds. The pathways involved in these interactions include nucleophilic substitution and oxidative addition .
Comparación Con Compuestos Similares
Similar Compounds
- Chloro(diphenyl)methylsilane
- Chloro(phenyl)dimethylsilane
- Chloro(trimethyl)silane
Uniqueness
Chloro(naphthalen-1-yl)diphenylsilane is unique due to the presence of the naphthalene ring, which imparts distinct electronic and steric properties. This makes it a valuable compound for the synthesis of complex organosilicon molecules and advanced materials .
Propiedades
Número CAS |
65787-77-1 |
|---|---|
Fórmula molecular |
C22H17ClSi |
Peso molecular |
344.9 g/mol |
Nombre IUPAC |
chloro-naphthalen-1-yl-diphenylsilane |
InChI |
InChI=1S/C22H17ClSi/c23-24(19-12-3-1-4-13-19,20-14-5-2-6-15-20)22-17-9-11-18-10-7-8-16-21(18)22/h1-17H |
Clave InChI |
FUDQQSIWYHCUNQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=CC4=CC=CC=C43)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


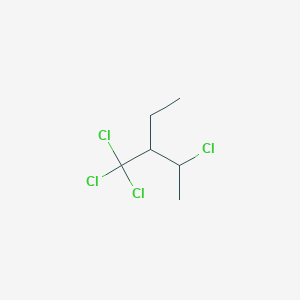
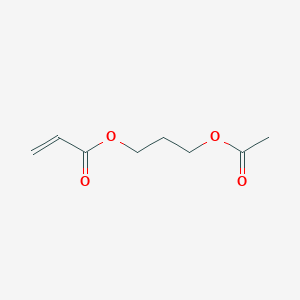


![N-Benzoyl-5'-O-[(4-methoxyphenyl)(diphenyl)methyl]cytidine](/img/structure/B14475375.png)
![N-[(2S)-2-(Methoxymethyl)pyrrolidin-1-yl]propan-1-imine](/img/structure/B14475382.png)

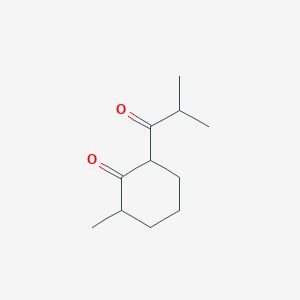
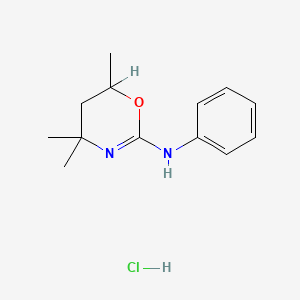
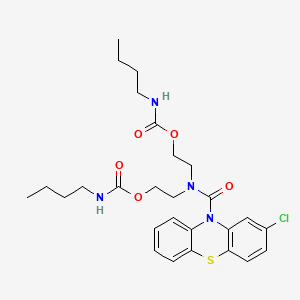
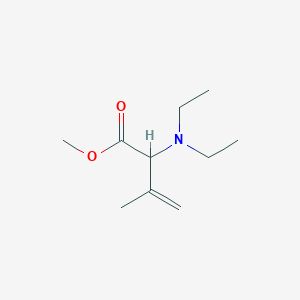
![Ethyl 2-acetyl-4-{bis[(propan-2-yl)oxy]phosphoryl}but-2-enoate](/img/structure/B14475432.png)
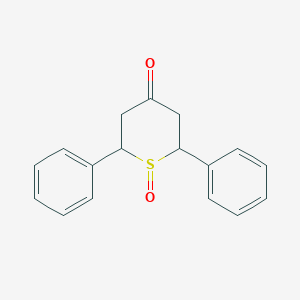
![N,N'-Bis{2-[({5-[(dimethylamino)methyl]furan-2-yl}methyl)sulfanyl]ethyl}urea](/img/structure/B14475453.png)
